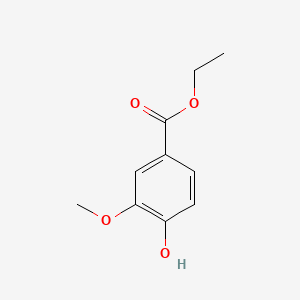

Ethyl vanillate

Beschreibung

This compound has been reported in Nicotiana tabacum with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAYRGBWOVHDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060670 | |

| Record name | 4-Hydroxy-3-methoxybenzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-05-0 | |

| Record name | Ethyl vanillate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl vanillate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl vanillate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-3-methoxybenzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl vanillate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VANILLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V38JK4Z93O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Vanillate from Catechol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of two primary synthetic pathways for the production of ethyl vanillate, a valuable flavoring agent and chemical intermediate, starting from the bulk chemical catechol. This guide details experimental protocols, presents quantitative data in structured tables, and includes logical workflow diagrams to elucidate the synthetic routes.

Introduction

This compound, the ethyl ester of vanillic acid, is a synthetic compound with a flavor profile described as a creamy, sweet, vanilla-like note.[1] It finds applications in the food, beverage, and pharmaceutical industries as a flavoring agent.[2] Its synthesis from readily available catechol presents a cost-effective route for its production. This document outlines two viable multi-step synthetic pathways, providing detailed experimental procedures and expected yields for each transformation.

Pathway 1: From Catechol via Protocatechuic Acid

This pathway involves the initial formylation of catechol to produce protocatechualdehyde, followed by oxidation to protocatechuic acid. A selective methylation of the 3-hydroxyl group yields vanillic acid, which is then esterified to the final product, this compound.

Logical Workflow for Pathway 1

Caption: Synthetic route from Catechol to this compound via a protocatechuic acid intermediate.

Experimental Protocols for Pathway 1

Step 1: Synthesis of Protocatechualdehyde from Catechol

This procedure utilizes the reaction of catechol with glyoxylic acid followed by oxidation.[3][4][5]

-

Methodology: In a suitable reactor, a basic aqueous solution of catechol is prepared. Glyoxylic acid is added, and the reaction is catalyzed by a multi-component composite metal oxide.[6] Air is introduced to facilitate the oxidation.

-

Reaction Conditions: The condensation reaction is typically carried out at a temperature of 85-95 °C with stirring.[6]

-

Work-up and Purification: After the reaction, the mixture is acidified, and the protocatechualdehyde is extracted with an organic solvent. The product can be further purified by recrystallization.

Step 2: Oxidation of Protocatechualdehyde to Protocatechuic Acid

This step involves the oxidation of the aldehyde functional group to a carboxylic acid.

-

Methodology: Protocatechualdehyde is dissolved in an appropriate solvent, and a suitable oxidizing agent is added.

-

Reaction Conditions: The reaction conditions will vary depending on the chosen oxidizing agent.

-

Work-up and Purification: The reaction mixture is worked up to isolate the crude protocatechuic acid, which can be purified by recrystallization.

Step 3: Selective 3-O-Methylation of Protocatechuic Acid to Vanillic Acid

This crucial step involves the regioselective methylation of the hydroxyl group at the 3-position.

-

Methodology: Protocatechuic acid is dissolved in a suitable solvent, and a selective methylating agent such as dimethyl sulfate is added in the presence of a base.[7][8][9] The use of a selective base like sodium bicarbonate can favor the methylation of the more acidic carboxylic acid proton, allowing for subsequent methylation of the desired hydroxyl group.[8]

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature with stirring.[8]

-

Work-up and Purification: The reaction is quenched, and the vanillic acid is isolated by extraction and purified by recrystallization.

Step 4: Fischer-Speier Esterification of Vanillic Acid to this compound

The final step is the acid-catalyzed esterification of vanillic acid with ethanol.[10][11][12]

-

Methodology: Vanillic acid is dissolved in an excess of anhydrous ethanol. A catalytic amount of a strong acid, such as sulfuric acid, is added.[10] The mixture is refluxed to drive the equilibrium towards the ester product.

-

Reaction Conditions: The reaction is typically refluxed for several hours.

-

Work-up and Purification: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a basic solution to remove unreacted acid. The organic layer is then dried and concentrated to yield crude this compound, which can be purified by recrystallization or distillation.

Quantitative Data for Pathway 1

| Step | Reaction | Reagents | Yield (%) | Reference |

| 1 | Catechol → Protocatechualdehyde | Glyoxylic acid, metal oxide catalyst, air | 72.3-92.4 | [3][6] |

| 2 | Protocatechualdehyde → Protocatechuic Acid | Oxidizing agent | - | - |

| 3 | Protocatechuic Acid → Vanillic Acid | Dimethyl sulfate, base | - | [8] |

| 4 | Vanillic Acid → this compound | Ethanol, H₂SO₄ | ~95 | [10] |

Pathway 2: From Catechol via Guaethol and Ethylvanillin

This alternative pathway begins with the ethylation of catechol to form guaethol. Guaethol is then formylated to produce ethylvanillin, which is subsequently oxidized to ethylvanillic acid and finally esterified to this compound.[13][14]

Logical Workflow for Pathway 2

Caption: Synthetic route from Catechol to this compound via a guaethol intermediate.

Experimental Protocols for Pathway 2

Step 1: Synthesis of Guaethol from Catechol

This step involves the selective mono-ethylation of catechol.

-

Methodology: Catechol is reacted with diethyl carbonate in the presence of a cyclic crown ether phase-transfer catalyst and an inorganic base in a microreactor.[1][15]

-

Reaction Conditions: The reaction is carried out at a temperature of 50-150 °C with a short residence time in the microreactor.[15]

-

Work-up and Purification: The reaction mixture is extracted, and the product is isolated and purified.

Step 2: Synthesis of Ethylvanillin from Guaethol

This formylation step introduces the aldehyde group.[13]

-

Methodology: Guaethol is condensed with glyoxylic acid in an alkaline medium. The resulting mandelic acid derivative is then oxidized and decarboxylated to yield ethylvanillin.[8]

-

Reaction Conditions: The condensation is typically performed at 40-80 °C, followed by oxidation at a higher temperature.[8]

-

Work-up and Purification: The reaction mixture is acidified and extracted. Ethylvanillin is then purified, for example, by distillation.

Step 3: Oxidation of Ethylvanillin to Ethylvanillic Acid

This step converts the aldehyde group of ethylvanillin to a carboxylic acid.

-

Methodology: Ethylvanillin is oxidized using a suitable oxidizing agent.

-

Reaction Conditions: The choice of oxidant will dictate the reaction conditions.

-

Work-up and Purification: The product, ethylvanillic acid, is isolated from the reaction mixture and can be purified by recrystallization.

Step 4: Fischer-Speier Esterification of Ethylvanillic Acid to this compound

The final step is the esterification of ethylvanillic acid with ethanol.

-

Methodology: Ethylvanillic acid is refluxed with an excess of ethanol and a catalytic amount of strong acid.[15]

-

Reaction Conditions: The reaction mixture is heated at reflux for a sufficient time to reach equilibrium.

-

Work-up and Purification: The work-up is similar to that described in Pathway 1, involving removal of excess alcohol, washing with a basic solution, and purification of the final product.

Quantitative Data for Pathway 2

| Step | Reaction | Reagents | Yield (%) | Reference |

| 1 | Catechol → Guaethol | Diethyl carbonate, phase-transfer catalyst | 88.1-90.2 (selectivity) | [1] |

| 2 | Guaethol → Ethylvanillin | Glyoxylic acid, NaOH | 86.3-87.4 | [8] |

| 3 | Ethylvanillin → Ethylvanillic Acid | Oxidizing agent | - | - |

| 4 | Ethylvanillic Acid → this compound | Ethanol, H₂SO₄ | - | [15] |

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₄ | |

| Molar Mass | 196.20 g/mol | |

| Melting Point | 43-45 °C | |

| Boiling Point | 108-110 °C (at 2 mmHg) | |

| Appearance | White crystalline powder | [13] |

| ¹H NMR (CDCl₃, ppm) | δ 7.61-7.54 (m), 6.98 (d), 6.17 (s, OH), 4.39-4.23 (q), 3.92 (s), 1.46-1.30 (t) | |

| ¹³C NMR (CDCl₃, ppm) | δ 166.63, 150.21, 146.39, 124.17, 122.56, 114.25, 111.93, 60.87, 56.07, 14.41 | |

| Mass Spectrum (m/z) | 196 (M+), 151, 168 | [3] |

Conclusion

Both synthetic pathways presented offer viable routes for the synthesis of this compound from catechol. Pathway 2, proceeding through guaethol and ethylvanillin, appears to be more direct for obtaining the ethylated final product. However, the successful implementation of either pathway is contingent on the optimization of each individual step to maximize yields and purity. The provided experimental outlines and quantitative data serve as a robust foundation for researchers and drug development professionals to further explore and refine the synthesis of this important compound. The choice of pathway will ultimately depend on factors such as reagent availability, scalability, and desired purity of the final product.

References

- 1. US4165341A - Process for preparing protocatechualdehyde and its derivatives - Google Patents [patents.google.com]

- 2. CN102241575B - Method for preparing protocatechuic aldehyde from vanillin - Google Patents [patents.google.com]

- 3. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ethylvanillin - Wikipedia [en.wikipedia.org]

- 10. Ethyl Vanillin - Ataman Kimya [atamanchemicals.com]

- 11. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 12. ETHYL VANILLIN - Ataman Kimya [atamanchemicals.com]

- 13. Synthesis of Vanillin and Ethyl-vanillin by Glyoxylic Acid Method. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 14. cerritos.edu [cerritos.edu]

- 15. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Ethyl Vanillate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl vanillate, a synthetic flavoring agent and an analog of vanillin, has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current research on this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this compound's therapeutic potential.

Core Biological Activities of this compound

This compound exhibits a broad spectrum of biological effects, which are primarily attributed to its phenolic structure. This structure enables it to act as a potent antioxidant by donating a hydrogen atom to scavenge free radicals. Its biological activities extend beyond antioxidant effects and include modulation of inflammatory pathways, inhibition of microbial growth, induction of apoptosis in cancer cells, and protection against neurotoxicity.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties in various in vitro assays. Its ability to neutralize free radicals contributes to its protective effects against oxidative stress-related cellular damage.

Quantitative Data: Antioxidant Activity of this compound

| Assay | Model System | Endpoint | Result | Reference |

| DPPH Radical Scavenging | Chemical Assay | IC50 | 283.76 µg/mL (for vanillin, as a reference) | [1] |

| Oxygen Radical Absorbance Capacity (ORAC) | Chemical Assay | Antioxidant Effect | Stronger than vanillyl alcohol and vanillic acid | [2] |

| Oxidative Hemolysis Inhibition Assay (OxHLIA) | In vitro (murine model) | Antioxidant Activity | Stronger than vanillin | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark container at 4°C.

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.

-

Ascorbic acid or Trolox can be used as a positive control and prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

Workflow for DPPH Radical Scavenging Assay.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. [3] Quantitative Data: Anti-inflammatory Activity of this compound

| Assay | Model System | Endpoint | Result | Reference |

| Nitric Oxide Production | LPS-activated RAW264.7 macrophage cells | Suppression of NO | This compound suppressed the production of nitric oxide. | [3] |

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the method to evaluate the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

-

Nitrite Quantification (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is determined from the standard curve.

-

The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.

-

This compound's Inhibition of the NF-κB Signaling Pathway.

Antimicrobial Activity

This compound has demonstrated notable activity against a range of microorganisms, suggesting its potential as an antimicrobial agent.

Quantitative Data: Antimicrobial Activity of this compound

| Organism | Assay | Endpoint | Result | Reference |

| Cronobacter spp. | Broth Microdilution | MIC | 2 mg/mL | [4] |

| Bacillus cereus | Not specified | Inhibition Ratio | 94.74 ± 0.3% at 6000 µg/mL | [5] |

| Escherichia coli O157:H7 | Not specified | Inhibition Ratio | 94.52 ± 0.2% at 6000 µg/mL | [5] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for determining the MIC of this compound against bacterial strains.

-

Preparation of Inoculum and Compound:

-

Grow a pure culture of the test bacterium (e.g., Cronobacter sakazakii) in an appropriate broth medium overnight at 37°C.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to twice the highest concentration to be tested.

-

-

Assay Setup:

-

In a 96-well microtiter plate, add 100 µL of sterile broth to all wells except the first column.

-

Add 200 µL of the highest concentration of this compound to the first column wells.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column serves as a positive control (broth and inoculum) and the twelfth as a negative control (broth only).

-

Add 100 µL of the prepared bacterial inoculum to all wells except the negative control.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Workflow for MIC Determination by Broth Microdilution.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Studies have shown its cytotoxic effects on various cancer cell lines.

Quantitative Data: Anticancer Activity of this compound

| Cell Line | Assay | Endpoint | Result | Reference |

| HepG2 (Human Liver Cancer) | Cell Viability Assay | Cytotoxicity | Decreased cell viability by over 80% at 5 mM after 48 hours. | [6][7] |

Experimental Protocol: MTT Assay for Cytotoxicity in Cancer Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.

-

Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, particularly in models of Alzheimer's disease, by mitigating oxidative stress and apoptosis in neuronal cells. [4][8] Quantitative Data: Neuroprotective Activity of this compound in PC12 Cells

| Parameter | Model System | Treatment | Result | Reference |

| Cell Viability | Aβ1-42-treated PC12 cells | 100 µM this compound | Increased cell viability to 78.29% of control | [8] |

| LDH Release | Aβ1-42-treated PC12 cells | 100 µM this compound | Decreased LDH release | [8] |

| ROS Production | Aβ1-42-treated PC12 cells | 100 µM this compound | Decreased intracellular ROS levels to 139.51% of control | [8] |

| Mitochondrial Membrane Potential | Aβ1-42-treated PC12 cells | 100 µM this compound | Partially reversed the reduction in mitochondrial membrane potential | [8] |

| Bcl-2/Bax Ratio | Aβ1-42-treated PC12 cells | 100 µM this compound | Partially reversed the decrease in the Bcl-2/Bax ratio | [8] |

| Cleaved Caspase-3 | Aβ1-42-treated PC12 cells | 100 µM this compound | Attenuated the increase in cleaved caspase-3 levels | [8] |

Experimental Protocol: Neuroprotection Assay in Aβ-induced PC12 Cell Toxicity

This protocol describes the assessment of the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in PC12 cells.

-

Cell Culture and Treatment:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

-

Seed the cells in appropriate culture plates or dishes.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 30, 100 µM) for 2 hours.

-

Induce neurotoxicity by adding aggregated Aβ1-42 peptide (e.g., 20 µM) and incubate for 24 hours.

-

-

Assessment of Neuroprotection:

-

Cell Viability: Perform an MTT assay as described in the anticancer activity section.

-

LDH Release: Measure the activity of lactate dehydrogenase (LDH) in the culture medium using a commercial kit to assess cell membrane damage.

-

ROS Production: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS) levels.

-

Mitochondrial Membrane Potential (ΔΨm): Employ a fluorescent dye such as JC-1 to assess changes in ΔΨm.

-

Apoptosis Markers: Use Western blotting or immunofluorescence to analyze the expression levels of pro-apoptotic (Bax, cleaved caspase-3) and anti-apoptotic (Bcl-2) proteins.

-

This compound's Modulation of the Apoptotic Pathway.

Conclusion

This compound is a promising bioactive compound with a wide range of pharmacological activities. Its well-documented antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects make it a compelling candidate for further investigation and development as a therapeutic agent. This technical guide provides a foundational understanding of the biological activities of this compound, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows is intended to aid researchers in designing future studies to unlock the full therapeutic potential of this versatile molecule. Further research is warranted to explore its efficacy and safety in preclinical and clinical settings.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. E-Cigarette Flavoring Chemicals Induce Cytotoxicity in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. researchgate.net [researchgate.net]

- 7. E-Cigarette Flavoring Chemicals Induce Cytotoxicity in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

Ethyl Vanillate as a Potential Antifungal Agent Against Aspergillus: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the potential antifungal properties of ethyl vanillate against pathogenic and toxigenic species of the genus Aspergillus. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal therapies. While direct and extensive research on the specific interaction between this compound and Aspergillus is limited, this guide synthesizes available data on closely related compounds, outlines detailed experimental protocols for antifungal susceptibility testing, and explores potential mechanisms of action by examining key signaling pathways in Aspergillus.

Introduction

Aspergillus species are ubiquitous molds that can cause a range of diseases in humans, from allergic reactions to life-threatening invasive infections, particularly in immunocompromised individuals. Furthermore, species such as Aspergillus flavus and Aspergillus parasiticus are notorious for contaminating food and feed with mycotoxins, posing a significant threat to global food safety. The rise of antifungal resistance necessitates the exploration of novel therapeutic agents. This compound, a flavoring agent with known antioxidant properties, presents a promising scaffold for the development of new antifungal drugs. This guide explores its potential based on the activity of related phenolic compounds and provides a framework for its systematic evaluation.

Quantitative Data on Antifungal Activity

Currently, there is a notable gap in the published literature regarding the specific quantitative antifungal activity of this compound against Aspergillus species. However, studies on vanillin, a closely related compound, have shown antifungal activity against Aspergillus fumigatus[1]. In contrast, one study reported that vanillin had no inhibitory effect on the growth of Aspergillus parasiticus[2]. The antifungal efficacy of phenolic compounds can be species-dependent. Therefore, the following tables are presented as a template for organizing future experimental data on this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Aspergillus Species

| Aspergillus Species | Strain | MIC (µg/mL) | MIC (mM) | Method | Reference |

| A. fumigatus | ATCC 204305 | Data not available | Data not available | Broth Microdilution | |

| A. flavus | ATCC 200026 | Data not available | Data not available | Broth Microdilution | |

| A. niger | ATCC 16404 | Data not available | Data not available | Broth Microdilution | |

| A. terreus | ATCC 1012 | Data not available | Data not available | Broth Microdilution |

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Aspergillus Species

| Aspergillus Species | Strain | MFC (µg/mL) | MFC (mM) | Method | Reference |

| A. fumigatus | ATCC 204305 | Data not available | Data not available | Subculture from MIC | |

| A. flavus | ATCC 200026 | Data not available | Data not available | Subculture from MIC | |

| A. niger | ATCC 16404 | Data not available | Data not available | Subculture from MIC | |

| A. terreus | ATCC 1012 | Data not available | Data not available | Subculture from MIC |

Experimental Protocols

To facilitate the investigation of this compound's antifungal properties, this section provides detailed methodologies for determining its MIC and MFC against Aspergillus species, based on established protocols.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines[3][4].

Materials:

-

Aspergillus isolates

-

Potato Dextrose Agar (PDA)

-

Sterile saline with 0.05% Tween 80

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or hemocytometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Culture the Aspergillus strain on PDA slants at 35°C for 5-7 days to obtain sufficient conidiation.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently probing the colony with a sterile loop.

-

Transfer the resulting suspension to a sterile tube.

-

Allow heavy particles to settle for 3-5 minutes and transfer the upper suspension to a new sterile tube.

-

Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or a hemocytometer. This will be the working inoculum suspension.

-

-

Plate Preparation:

-

Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well microtiter plates. The final volume in each well should be 100 µL.

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the working inoculum suspension to each well containing the this compound dilutions and the positive control well.

-

The final volume in each well will be 200 µL.

-

Incubate the plates at 35°C for 48-72 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

-

Workflow for MIC determination.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.

Materials:

-

MIC plates from the previous experiment

-

Sterile PDA plates

Procedure:

-

Following the MIC determination, take a 20 µL aliquot from each well that showed no visible growth.

-

Spot the aliquot onto a fresh PDA plate.

-

Include a control by plating an aliquot from the positive control well of the MIC plate.

-

Incubate the PDA plates at 35°C for 48-72 hours, or until growth is visible in the control spot.

-

The MFC is the lowest concentration of this compound from which no fungal growth occurs on the subculture plate[5][6].

Workflow for MFC determination.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism by which this compound may exert its antifungal effect on Aspergillus is yet to be elucidated. However, insights can be drawn from the known mechanisms of other phenolic compounds and vanillin derivatives. These compounds are known to disrupt cell membrane integrity and interfere with essential enzymatic activities[7]. Two key signaling pathways in Aspergillus that are common targets for antifungal agents are the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.

The Cell Wall Integrity (CWI) Pathway

The fungal cell wall is a crucial structure for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. It is an attractive target for antifungal drugs as it is absent in human cells. The CWI pathway is a highly conserved signaling cascade that regulates cell wall biosynthesis and remodeling in response to stress.

The Cell Wall Integrity (CWI) Pathway in Aspergillus.

Disruption of the CWI pathway can lead to increased sensitivity to cell wall-damaging agents and compromise the fungus's ability to survive. It is plausible that this compound could induce cell wall stress, thereby activating this pathway and potentially creating a therapeutic vulnerability.

The High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is another critical MAPK cascade that enables fungi to adapt to osmotic stress. While its primary role is in osmoadaptation, it has also been implicated in responses to oxidative stress and certain antifungal drugs.

The High Osmolarity Glycerol (HOG) Pathway in Aspergillus.

Given that phenolic compounds can induce oxidative stress, it is conceivable that this compound could interfere with the HOG pathway, leading to an impaired stress response and increased fungal susceptibility.

Conclusion and Future Directions

This compound represents a molecule of interest for the development of new antifungal agents against Aspergillus. However, a significant lack of direct experimental data currently hinders a comprehensive assessment of its potential. This technical guide provides the necessary framework, including detailed experimental protocols and an overview of potential target pathways, to initiate a thorough investigation. Future research should prioritize determining the MIC and MFC of this compound against a panel of clinically and agriculturally relevant Aspergillus species. Subsequently, mechanistic studies should be conducted to elucidate its mode of action, focusing on its effects on the cell wall, plasma membrane, and key signaling pathways. Such data will be crucial for evaluating the therapeutic and preventative potential of this compound and its derivatives in combating Aspergillus-related challenges.

References

- 1. Antifungal and Antivirulence Activity of Vanillin and Tannic Acid Against Aspergillus fumigatus and Fusarium solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 4. researchgate.net [researchgate.net]

- 5. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. researchgate.net [researchgate.net]

Ethyl Vanillate: A Technical Overview for Researchers and Drug Development Professionals

An In-depth Examination of its Properties, Synthesis, and Biological Activities

Ethyl vanillate, a synthetic flavoring agent, has garnered increasing interest within the scientific community for its diverse biological activities, including antioxidant, antifungal, and specific enzyme inhibition properties. This technical guide provides a comprehensive overview of this compound, with a focus on its physicochemical properties, synthesis methodologies, and relevant experimental protocols for researchers and professionals in drug development.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 617-05-0 | [1][2][3][4][5] |

| Molecular Weight | 196.20 g/mol | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₂O₄ | [2][3][5][6] |

| IUPAC Name | ethyl 4-hydroxy-3-methoxybenzoate | [5] |

| Synonyms | Vanillic acid ethyl ester, 4-Hydroxy-3-methoxybenzoic acid ethyl ester | [2][3] |

| Melting Point | 42.0 to 48.0 °C | [2] |

| Boiling Point | 293 °C | [2] |

| Solubility | Soluble in ethanol and ether; hardly soluble in water. Soluble in DMSO (100 mg/mL) | [4] |

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols derived from patented methods and research publications.

Method 1: Esterification of Vanillic Acid

This method involves the direct esterification of vanillic acid with ethanol in the presence of an acid catalyst.

Materials:

-

Vanillic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve vanillic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to yield crystalline this compound.

Method 2: Synthesis from o-Ethoxyphenol via Reimer-Tiemann Reaction

This protocol utilizes a continuous flow microreactor for the synthesis of this compound from o-ethoxyphenol and chloroform.[7]

Materials:

-

o-Ethoxyphenol

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Triethylamine

-

Ethanol

-

Diethyl ether

Procedure:

-

Prepare two separate solutions:

-

Solution A: Dissolve 0.05 mol of o-ethoxyphenol, a specified amount of NaOH, and triethylamine in 20 mL of ethanol.

-

Solution B: A specified amount of chloroform.

-

-

Set up a continuous flow microreactor system with a cross-finger type micromixer.

-

Pump both solutions into the microreactor at a controlled flow rate (e.g., 6 mL/min).

-

Maintain the reaction temperature at 55°C within the microreactor.

-

Collect the output from the reactor. The solution will turn dull-red with the formation of crystalline solids.

-

Filter the product and wash with ethanol three times.

-

Distill the filtrate under water vapor to remove any remaining oil droplets.

-

Cool the residual solution to obtain red solids and extract with diethyl ether (3x).

-

Distill the diethyl ether to obtain the crude red solid product.

-

Dissolve the crude product in hot water to separate impurities.

-

Cool the solution, filter, and dry the resulting crystals to obtain yellow crystalline this compound.[7]

Biological Activity and Experimental Assays

This compound exhibits notable antioxidant and antifungal properties. The following sections detail the experimental protocols to assess these activities.

Antioxidant Activity Assays

The antioxidant capacity of this compound can be evaluated using various established assays.

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[8][9]

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a series of test tubes, add different concentrations of the this compound stock solution.

-

Add the DPPH solution to each test tube to a final volume of 2 mL.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

A control is prepared using methanol instead of the sample solution.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant concentration.[9][10]

Procedure:

-

Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 50 µL of the this compound sample (at various concentrations) to 3 mL of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

Antifungal Activity Assay

The antifungal properties of this compound can be determined using the agar dilution method.[11]

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving.

-

Cool the molten PDA to approximately 45-50°C.

-

Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.02 mM to 2.5 mM).

-

Pour the agar mixtures into sterile Petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a 5 mm agar disc containing the mycelium of the test fungus (e.g., Fusarium oxysporum).

-

A control plate should be prepared with the solvent alone in the PDA.

-

Incubate the plates at 30°C for 5 days.

-

Measure the radial growth of the mycelium.

-

Calculate the percentage of growth inhibition using the formula: % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] x 100

Signaling Pathway Involvement

Recent studies have identified this compound as an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel involved in sensory signaling.[12][13] The activation of TRPA1 by this compound suggests a potential mechanism for its biological effects, particularly in the context of sensory neuron activation.

Caption: Activation of the TRPA1 channel by this compound leading to neuronal signaling.

Applications in Drug Development

The multifaceted biological activities of this compound make it an interesting candidate for further investigation in drug development.[14] Its antioxidant properties could be relevant in conditions associated with oxidative stress. Furthermore, its ability to inhibit 17β-hydroxysteroid dehydrogenase 2 (17β-HSD2) with an IC50 of 1.3 µM suggests a potential role in modulating estrogen metabolism.[3][4][5] As a flavoring agent, it is also used to mask the unpleasant taste of active pharmaceutical ingredients, thereby improving patient compliance.[2][6]

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed protocols and compiled data serve as a valuable resource for initiating further studies into the therapeutic potential of this versatile compound.

References

- 1. Ethyl Vanillin - Ataman Kimya [atamanchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. selleckchem.com [selleckchem.com]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Buy Ethyl Vanillin C9H10O3 for your business from brenntag Singapore | Brenntag [brenntag.com]

- 7. jocpr.com [jocpr.com]

- 8. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. smbb.mx [smbb.mx]

- 12. Ethyl Vanillin Activates TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

A Technical Guide to the Synthesis of Novel Ethyl Vanillate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of novel ethyl vanillate derivatives, a class of compounds with significant potential in drug discovery and development. This compound, a derivative of vanillin, serves as a versatile scaffold for the creation of new molecular entities with a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] This document details various synthetic methodologies, experimental protocols, and characterization data for the preparation of ester, ether, Schiff base, and triazole derivatives of this compound.

Introduction to this compound

This compound (ethyl 4-hydroxy-3-methoxybenzoate) is a flavoring agent and a derivative of vanillic acid.[3] Its chemical structure, featuring a phenolic hydroxyl group, an ester, and a methoxy group on a benzene ring, provides multiple reactive sites for chemical modification.[3][4] This allows for the synthesis of a diverse library of derivatives with potentially enhanced pharmacological profiles. The exploration of these derivatives is a promising avenue for the development of new therapeutic agents.[5]

Synthetic Pathways and Methodologies

The synthesis of novel this compound derivatives can be broadly categorized into several key reaction types targeting its functional groups. The most common modifications involve the phenolic hydroxyl group and the aromatic ring.

A general workflow for the synthesis and characterization of these derivatives is outlined below:

Caption: General workflow for the synthesis and characterization of novel this compound derivatives.

One common approach to modify this compound is through the derivatization of its phenolic hydroxyl group to form esters and ethers.

2.1.1. Esterification

Ester derivatives can be synthesized by reacting this compound with various carboxylic acids or their activated forms. A notable example is the synthesis of a hybrid ester molecule by condensing this compound with 4-ethoxy-3-methoxybenzoic acid.[3]

Experimental Protocol: Synthesis of 4-Ethoxy-3-methoxyethylbenzoate condensate with this compound [3]

-

Preparation of 4-Ethoxy-3-methoxybenzoic acid:

-

Vanillic acid is first subjected to esterification with ethanol and concentrated sulfuric acid.

-

The resulting this compound is then etherified using ethyl bromide in the presence of potassium carbonate and acetone to yield crude 4-ethoxy-3-methoxyethylbenzoate, which is purified by column chromatography.

-

The purified ether derivative is hydrolyzed using aqueous potassium hydroxide in ethanol, followed by acidification with concentrated hydrochloric acid to yield 4-ethoxy-3-methoxybenzoic acid.

-

-

Condensation Reaction:

-

To a stirred solution of this compound (1 equivalent) in dichloromethane (30 ml), add 4-ethoxy-3-methoxybenzoic acid.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) and pyridine.

-

The reaction mixture is stirred at room temperature for 4-6 hours, with completion monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a celite bed to remove the urea byproduct.

-

The crude product is obtained by evaporating the solvent under reduced pressure.

-

Purification is achieved by column chromatography on silica gel.

-

The successful formation of the ester is confirmed by the disappearance of the phenolic -OH peak and the acid carbonyl peak in the IR spectrum, and the appearance of a new ester carbonyl peak.[3]

Caption: Synthesis of a hybrid ester derivative from this compound.

2.1.2. Etherification

The synthesis of ether derivatives involves the reaction of the phenolic hydroxyl group of this compound with alkyl halides.

Experimental Protocol: Synthesis of Vanillyl Ethyl Ether [6]

-

In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add vanillyl alcohol (0.52 mol), ethanol (5.2 mol), and a cationic exchange resin such as Amberlite IR-120 (H) as a catalyst.

-

The mixture is stirred and refluxed for 3-4 hours.

-

After the reaction is complete, the mixture is filtered to recover the catalyst.

-

Ethanol is reclaimed at normal temperature, and the product is obtained by distillation under reduced pressure.

Schiff bases are synthesized by the condensation reaction between a primary amine and an aldehyde or ketone. Vanillin and its derivatives are excellent precursors for Schiff base formation.

Experimental Protocol: General Synthesis of Vanillin-Derived Schiff Bases [7][8]

-

Dissolve vanillin or a vanillin derivative in a suitable solvent such as ethanol.

-

Add a solution of the desired primary amine (e.g., substituted anilines, amino acids) drop-wise to the vanillin solution in a conical flask.[7]

-

Add a few drops of a catalyst, such as glacial acetic acid or triethylamine.[7][9]

-

The mixture is then stirred at a temperature ranging from 60-95°C for several hours.[7][8]

-

Reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a cold solvent like ethanol, and dried.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol, THF).[10]

Caption: General pathway for the synthesis of Schiff base derivatives.

The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for synthesizing 1,2,3-triazole derivatives of vanillin. This involves a multi-step synthesis starting from vanillin.

Experimental Protocol: Synthesis of 2-Hydroxy-3-(1,2,3-triazolyl)propyl Vanillin Derivatives [11]

-

Synthesis of the Oxirane Intermediate:

-

Stir a mixture of vanillin (3.30 mmol) and (±)-epichlorohydrin (80.1 mmol) for 2 hours at 95°C in a round-bottomed flask.

-

Add anhydrous potassium carbonate (7.20 mmol) and continue heating and stirring at 95°C for another 22 hours.

-

Monitor the reaction completion by TLC.

-

Filter the mixture to remove residual potassium carbonate and concentrate under reduced pressure to obtain the solid oxirane intermediate.

-

-

Synthesis of the Azide Intermediate:

-

Prepare the azide intermediate from the oxirane through a reaction with sodium azide.

-

-

Cycloaddition Reaction:

-

The azide intermediate (0.230 mmol) is reacted with a terminal alkyne (e.g., 1-ethynyl-4-nitrobenzene, 0.230 mmol).

-

The reaction is carried out in the presence of sodium ascorbate (0.092 mmol) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.046 mmol).

-

The reaction time can vary from 2 to 30 hours depending on the substrates.

-

The resulting 1,2,3-triazole derivative is then isolated and purified.

-

Caption: Multi-step synthesis of 1,2,3-triazole derivatives of vanillin.

Quantitative Data Summary

The following tables summarize the quantitative data for representative synthesized this compound derivatives.

Table 1: Physicochemical and Yield Data of Synthesized Derivatives

| Compound Type | Derivative | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

| Ester | (4-ethoxycarbonyl-2-methoxyphenyl)-3-methoxy-4-pentoxybenzoate | C₂₄H₃₀O₈ | 70-80 | - | [5] |

| Schiff Base | 4-(((4-Fluorophenyl)-imino)-methyl)-2-methoxy-6-nitrophenyl acetate | C₁₆H₁₃FN₂O₅ | - | - | [12] |

| Schiff Base | 2-Methoxy-6-nitro-4-(((3,4,5-trimethoxyphenyl)-imino)-methyl)-phenyl acetate | C₂₀H₂₂N₂O₈ | - | - | [12] |

| Triazole | 4-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxybenzaldehyde | C₁₇H₁₄N₄O₅ | 71 | - | [11] |

| Triazole | 4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxybenzaldehyde | C₁₇H₁₅N₃O₃ | 84 | - | [11] |

Table 2: Spectroscopic Data of Selected Derivatives

| Derivative | IR (cm⁻¹) | ¹H NMR (δ ppm) | Mass Spec (m/z) | Reference |

| (4-ethoxycarbonyl-2-methoxyphenyl)-3-methoxy-4-pentoxybenzoate | 2929, 2873 (C-H), 1732 (C=O, ester), 1597 (aromatic) | 3.93 (s, 6H, 2 x Ar-OCH₃), 4.08 (q, J=6.8, 13.6 Hz, 2H, -OCH₂ from ethyl bromide) | 397 (M+Na)⁺ | [5] |

| 4-(((4-Fluorophenyl)-imino)-methyl)-2-methoxy-6-nitrophenyl acetate | 1658 (C=N), 1609, 1593 (aromatic), 1545, 1384 (NO₂), 1154 (C-F), 1006 (C-O) | 2.28 (s, 3H, CH₃), 3.83 (s, 3H, OCH₃), 7.24-7.32 (m, 4H, Ar-H), 8.05 (s, 2H, Ar-H), 8.66 (s, 1H, CH=N) | 332 | [12] |

| 2-Methoxy-6-nitro-4-(((3,4,5-trimethoxyphenyl)-imino)-methyl)-phenyl acetate | 1721 (C=O), 1650 (C=N), 1596 (aromatic), 1545, 1385 (NO₂), 1005 (C-O) | 2.28 (s, 3H, CH₃), 3.83 (s, 12H, OCH₃), 6.63 (s, 2H, Ar-H), 8.05 (s, 2H, Ar-H), 8.66 (s, 1H, CH=N) | 404 | [12] |

| 4-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxybenzaldehyde | - | - | - | [11] |

| 4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxybenzaldehyde | - | - | 354.15 (M+H)⁺ | [11] |

Conclusion

This guide has provided a detailed overview of the synthesis of novel this compound derivatives, highlighting key methodologies for creating ester, ether, Schiff base, and triazole analogs. The experimental protocols and quantitative data presented serve as a valuable resource for researchers in medicinal chemistry and drug development. The versatility of the this compound scaffold, combined with efficient synthetic strategies, opens up exciting possibilities for the discovery of new therapeutic agents with diverse biological activities. Further exploration into the structure-activity relationships of these novel derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H12O4 | CID 12038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN101165038A - Method for synthesizing vanillyl ethyl ether - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 9. chemmethod.com [chemmethod.com]

- 10. impactfactor.org [impactfactor.org]

- 11. scielo.br [scielo.br]

- 12. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl Vanillate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of ethyl vanillate (CAS 617-05-0), a key flavoring agent and antioxidant with potential applications in the pharmaceutical industry. This document outlines its fundamental chemical and physical characteristics, details the experimental protocols for their determination, and explores its known biological interactions.

Core Physicochemical Properties

This compound, the ethyl ester of vanillic acid, is a white crystalline solid. Its chemical structure and key identifiers are presented below. A summary of its quantitative physicochemical properties is provided in Table 1 for easy reference and comparison.

-

IUPAC Name: ethyl 4-hydroxy-3-methoxybenzoate

-

Synonyms: Vanillic Acid Ethyl Ester, 4-Hydroxy-3-methoxybenzoic Acid Ethyl Ester

-

Molecular Formula: C₁₀H₁₂O₄

-

Molecular Weight: 196.20 g/mol [1]

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 196.20 g/mol | [1] |

| Appearance | White to off-white crystalline powder or crystals | [2] |

| Melting Point | 39.0 - 49.0 °C | [3][4] |

| 43 - 45 °C | ||

| 44.0 °C | [2] | |

| 76 °C | [5] | |

| Boiling Point | 292.0 °C (@ 760 mm Hg) | [2] |

| 108 - 110 °C (@ 2 mm Hg) | [6] | |

| Solubility | Water: Very slightly soluble; 484.5 mg/L @ 25 °C (est.) | [2] |

| Alcohol: Soluble | [2] | |

| DMSO: 50 mg/mL (254.84 mM) | [7] | |

| Methanol: Slightly soluble | ||

| pKa | 8.36 ± 0.18 (Predicted) | |

| LogP (o/w) | 2.741 (est.) | [2] |

| 2.1 (XlogP3 est.) | [2] | |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (est.) | [2] |

| 0.00108 mmHg @ 25°C | ||

| Flash Point | 122.22 °C (252.00 °F) | [2] |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is critical for drug development, formulation, and quality control. The following sections detail standard experimental methodologies for key properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.[2]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus (e.g., Mel-Temp).[2]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1 - T2.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound in a given solvent.[1]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the solvent (e.g., water, buffer solution).

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker) in a constant temperature bath (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[1]

-

Phase Separation: The resulting saturated solution is separated from the undissolved solid via centrifugation or filtration (using a filter that does not adsorb the compound).[9]

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as UV-Vis spectrophotometry or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

-

Calibration: A calibration curve is generated using standard solutions of known this compound concentrations to ensure accurate quantification.

Purity and Quantification (RP-HPLC Method)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method for separating, identifying, and quantifying phenolic compounds like this compound in a mixture.[5]

Methodology:

-

System Setup: An HPLC system equipped with a C18 reversed-phase column, a pump, an autosampler, and a Diode-Array Detector (DAD) is used.[3]

-

Mobile Phase: A typical mobile phase consists of a gradient elution using two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of this compound from any impurities.[3]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and diluted to fall within the linear range of the calibration curve.

-

Injection and Analysis: A small volume (e.g., 10-20 µL) of the sample is injected into the HPLC system. The DAD is set to monitor at the wavelength of maximum absorbance for this compound.[3]

-

Data Analysis: The retention time is used for identification, and the peak area is used for quantification against a standard calibration curve. The purity is assessed by the percentage of the main peak area relative to the total peak area.

Purity Analysis (Gas Chromatography Method)

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is another effective method for assessing the purity of volatile compounds like this compound.[10]

Methodology:

-

System Setup: A gas chromatograph is equipped with a suitable capillary column (e.g., DB-5MS) and an FID.[11]

-

Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas at a constant flow rate.[12]

-

Sample Preparation: The this compound sample is dissolved in a volatile solvent (e.g., dichloromethane or acetone). An internal standard (e.g., 2-phenoxyethanol) may be added for quantitative analysis.[10][13]

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the heated GC inlet, where it is vaporized.

-

Temperature Program: The column oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.[12]

-

Detection and Quantification: As components elute from the column, they are detected by the FID. The peak area is proportional to the concentration of the component, allowing for purity determination.[12]

Biological Activity and Signaling Pathways

This compound is recognized for its antioxidant properties and has been shown to interact with specific cellular signaling pathways.[14][15]

Antioxidant Mechanism

This compound functions as an antioxidant, likely through its phenolic hydroxyl group. This group can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects. Studies have shown that oral administration of this compound effectively raises antioxidant activity in plasma.[14]

TRPA1 Channel Activation

Recent research has identified ethyl vanillin (a closely related compound, often referred to as EVA in literature which can be confused with this compound) as an agonist for the Transient Receptor Potential Ankryn 1 (TRPA1) channel.[16][17] TRPA1 is a non-selective cation channel expressed in sensory neurons. Activation of this channel leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the neuron and subsequent signaling. This pathway is involved in sensing pain, temperature, and irritants. While the primary research focuses on ethyl vanillin, the structural similarity suggests a potential for this compound to interact with similar pathways, warranting further investigation.

Effects on Cellular Stress Pathways

In human proximal tubule (HK-2) cells, ethyl vanillin has been shown to induce cellular stress. At certain concentrations, it can diminish mitochondrial health, decrease ATP synthase expression, and inhibit glycolysis.[18] It also alters markers of mitophagy pathways (PINK1 and Parkin), which are crucial for the removal of damaged mitochondria. These findings suggest that while it has antioxidant properties, at higher concentrations or in specific cell types, it may trigger stress response pathways.[18]

Conclusion

This guide provides a detailed summary of the essential physicochemical properties of this compound, offering valuable data for researchers in drug development and related scientific fields. The standardized experimental protocols outlined herein serve as a practical reference for laboratory work. Furthermore, the exploration of its known biological activities, particularly its antioxidant capacity and interaction with the TRPA1 channel, highlights areas of interest for future pharmacological research. A thorough understanding of these fundamental properties is indispensable for the effective formulation, quality control, and application of this compound in both research and industrial settings.

References

- 1. enamine.net [enamine.net]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. 2.5. HPLC Determination of Phenolic Compounds [bio-protocol.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 6. byjus.com [byjus.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. oshadhi.co.uk [oshadhi.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant properties of ethyl vanillin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ETHYL VANILLIN - Ataman Kimya [atamanchemicals.com]

- 16. Ethyl Vanillin Activates TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Unveiling Ethyl Vanillate in Strawberry Metabolome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recent discovery of ethyl vanillate in the metabolome of the Fragaria × ananassa ‘Medallion®’ strawberry cultivar. This finding is significant as it marks the first identification of this potent aroma compound in a natural food source. This document details the analytical methodologies employed for its identification and quantification, presents the quantitative findings, and proposes a putative biosynthetic pathway.

Quantitative Data Summary

The concentration of this compound in the Medallion® 'FL 16.30-128' strawberry was determined using a robust analytical methodology. A summary of the quantitative findings is presented below. It is important to note that while a total of 131 flavor compounds were identified in the study, the comprehensive list and their concentrations are not publicly available in the reviewed literature.

| Compound | Concentration Range (µg/kg) | Analytical Method |

| This compound | 0.070 ± 0.0006 to 0.1372 ± 0.0014 | GC-MS/MS with Stable Isotope Dilution Analysis (SIDA) |

Experimental Protocols

The identification and quantification of this compound in strawberries were achieved through a meticulous experimental workflow. The key protocols are detailed below.

Sample Preparation and Extraction

A liquid-liquid extraction (LLE) method was utilized to isolate volatile and semi-volatile compounds from the strawberry matrix.

-

Homogenization: Strawberry samples were homogenized to create a uniform puree.

-

Extraction Solvent: A suitable organic solvent was added to the puree to extract the flavor compounds.

-

Phase Separation: The mixture was centrifuged to separate the organic layer containing the analytes from the aqueous and solid fruit components.

-

Concentration: The organic extract was concentrated under a gentle stream of nitrogen to a final volume suitable for analysis.

Analytical Instrumentation and Conditions

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) were the primary techniques for the identification and quantification of this compound.

-

Gas Chromatograph: An Agilent 7890B GC system (or equivalent) was used for the separation of volatile compounds.

-

Mass Spectrometer: An Agilent 7000C triple quadrupole mass spectrometer (or equivalent) was employed for detection and quantification.

-

Column: A non-polar capillary column (e.g., DB-5ms) was used for chromatographic separation.

-

Carrier Gas: Helium was used as the carrier gas at a constant flow rate.

-

Injection Mode: Splitless injection was used to maximize the transfer of analytes to the column.

-

Oven Temperature Program: A programmed temperature ramp was used to achieve optimal separation of the target analytes.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) was used for high selectivity and sensitivity in quantification. Specific precursor-to-product ion transitions for this compound were monitored.

-

Ion Source and Transfer Line Temperatures: Maintained at optimized temperatures to ensure efficient ionization and transfer of analytes.

-

Quantification by Stable Isotope Dilution Analysis (SIDA)

SIDA, a highly accurate quantification technique, was employed to determine the concentration of this compound.

-

Internal Standard: A known amount of a stable isotope-labeled analog of this compound (e.g., d5-ethyl vanillate) was added to the sample prior to extraction.

-

Calibration Curve: A calibration curve was generated by analyzing standards containing known concentrations of unlabeled this compound and a fixed concentration of the labeled internal standard.

-

Quantification: The concentration of this compound in the strawberry extract was determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the identification and quantification of this compound in strawberries.

Caption: Experimental workflow for this compound analysis.

Putative Biosynthetic Pathway of this compound

While the precise biosynthetic pathway of this compound in strawberries has not been elucidated, a putative pathway can be proposed based on the well-established phenylpropanoid pathway for vanillin biosynthesis in plants.

Caption: Putative biosynthetic pathway of this compound.

Methodological & Application